Tetracyanoethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Regioselective [2+2] Cycloaddition: TCNE serves as a key reactant in regioselective [2+2] cycloaddition reactions, enabling the synthesis of valuable compounds like BODIPY dyes and TCBD derivatives. These fluorescent molecules have extensive applications in bioimaging, sensing, and organic electronics .

- Thermal Addition with Alkynes: TCNE undergoes thermal addition reactions with alkynes, forming substituted cyclobutenes. This reaction type allows for the introduction of cyano groups into organic molecules, modifying their properties for various research purposes .

- One-Pot Reactions with Nucleophiles: TCNE reacts with nucleophilic reagents in one-pot reactions, leading to the formation of aromatic cyanovinyl compounds. These compounds possess intriguing properties and are valuable intermediates in organic synthesis .

Material Science:

- Cobalt Tetracyanoethylene Films: TCNE can be used to prepare thin films of cobalt tetracyanoethylene, a material exhibiting interesting electrical and magnetic properties. These films are being explored for potential applications in molecular electronics and spintronics .

Bioorganic Chemistry:

- Biotransformation by Botrytis cinerea: The fungus Botrytis cinerea can biotransform TCNE into various derivatives. Studying these biotransformation products helps researchers understand the fungus's metabolic pathways and potential interactions with other environmental chemicals .

Other Research Areas:

TCNE's unique properties are also being explored in other research areas, including:

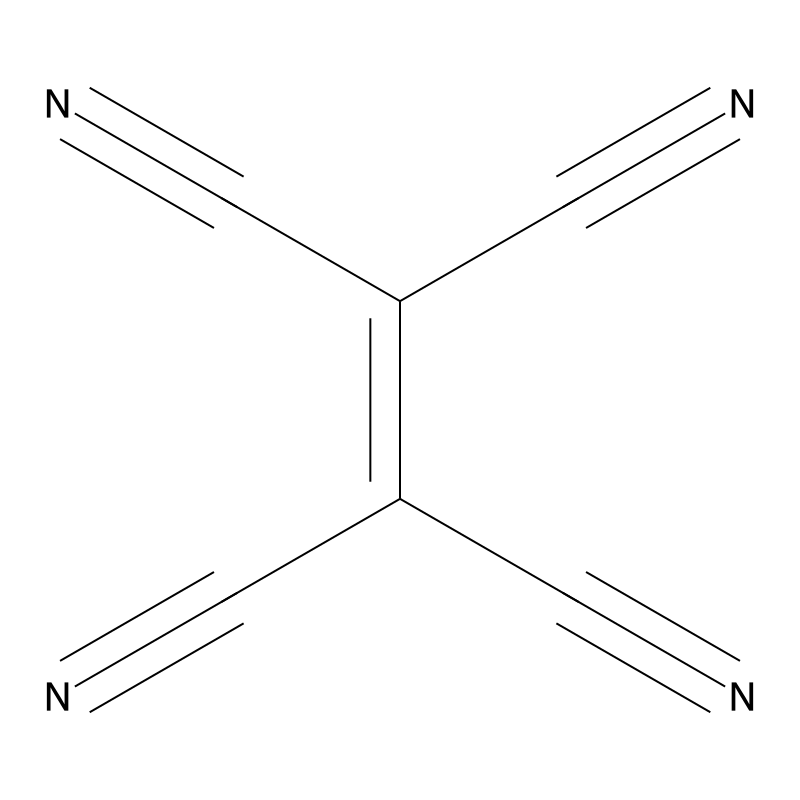

Tetracyanoethylene is an organic compound with the chemical formula C(CN). It appears as a colorless solid, although it is often found in an off-white form. As a significant member of the cyanocarbon family, tetracyanoethylene possesses unique electronic properties due to its highly conjugated structure, which includes four cyano groups attached to a central ethylene unit. This compound is known for its role as an electron acceptor in various

- Redox Chemistry: It acts as an electron acceptor, engaging in redox reactions where it can be reduced to form anions. The reduction potential of tetracyanoethylene is approximately -0.27 V versus ferrocene/ferrocenium, indicating its ability to accept electrons readily .

- Reactions with Malononitrile: In the presence of bases, tetracyanoethylene reacts with malononitrile to produce salts of pentacyanopropenide. This reaction highlights its utility in synthesizing complex organic molecules .

- Oxidation: Tetracyanoethylene can be oxidized using hydrogen peroxide to yield epoxide derivatives, which exhibit distinct properties compared to the parent compound .

- Formation of Charge-Transfer Salts: Due to its electron-accepting capabilities, tetracyanoethylene is instrumental in forming charge-transfer salts with various electron donors, which are valuable in material science applications .

Tetracyanoethylene can be synthesized through several methods:

- Bromination and Dehalogenation: One common synthesis route involves brominating malononitrile in the presence of potassium bromide to form a complex that is subsequently dehalogenated using copper. This method yields tetracyanoethylene efficiently .

- Reactions with Alcohols: Tetracyanoethylene can react with methanol in the presence of cobalt(II) chloride hexahydrate to produce dicyanomethylacetate, showcasing its versatility in forming various derivatives .

- Use of Polar Solvents: Synthesis can also be facilitated by conducting reactions in polar solvents or using enzyme catalysts, which can enhance product yields and selectivity .

Tetracyanoethylene finds numerous applications across various fields:

- Organic Electronics: It serves as a precursor for organic superconductors and materials used in electronic devices due to its electron-accepting properties .

- Charge-Transfer Complexes: Tetracyanoethylene is used to prepare charge-transfer complexes that are essential for developing new materials with unique electronic properties .

- Synthetic Chemistry: Its reactivity makes it a valuable synthon in organic synthesis, particularly for constructing complex molecular architectures .

Studies on the interactions of tetracyanoethylene with other compounds have revealed significant insights into its reactivity and potential applications:

- Spectroscopic Analysis: Ultraviolet-visible spectroscopy has been employed to study the interactions between tetracyanoethylene and various amines, providing information about the formation of complexes and their stability under different conditions .

- Kinetic Studies: Isotopic kinetic studies have been utilized to understand the reaction mechanisms involving tetracyanoethylene, particularly when examining its behavior in polar solvents .

Tetracyanoethylene exhibits unique characteristics compared to other cyanocarbon compounds. Below are some similar compounds along with a comparison highlighting tetracyanoethylene's distinct features:

| Compound | Formula | Key Features |

|---|---|---|

| Fumaronitrile | CHN | Contains two cyano groups; less electron-deficient than tetracyanoethylene. |

| Tetracyanobenzene | CN | Aromatic structure; more stable but less reactive as an electron acceptor. |

| Dicyanovinyl | CN | Similar reactivity but lacks the extensive conjugation found in tetracyanoethylene. |

| Hexacyanoferrate(II) | [Fe(CN)] | A coordination complex; serves different roles in materials science compared to tetracyanoethylene. |

Tetracyanoethylene's unique combination of high reactivity due to its electron-withdrawing cyano groups and its ability to form charge-transfer complexes distinguishes it from these similar compounds, making it particularly valuable in organic synthesis and materials chemistry .

Tetracyanoethylene was first synthesized in 1958 by Dupont chemists through bromination of malononitrile followed by dehalogenation. Its discovery marked a paradigm shift in understanding electron-deficient π-systems. By the 1970s, TCNE gained prominence in the synthesis of Bechgaard salts—organic superconductors formed with tetrathiafulvalene derivatives—demonstrating superconductivity below 12 K. The 1980s saw its application in charge-transfer complexes, where TCNE’s electron affinity enabled the development of conductive polymers.

In the 21st century, TCNE became pivotal in interfacial engineering for inverted organic solar cells, achieving a 15% efficiency boost by passivating zinc oxide layers. Concurrently, theoretical studies using density functional theory (DFT) elucidated its electronic interactions in π-complexes. Recent innovations include enzymatic tricyanovinylation reactions for bioactive dyes and spintronic applications in vanadium-based magnetic semiconductors.

Fundamental Chemical Structure and Electronic Configuration

TCNE’s structure features a central C=C bond (135 pm) conjugated with four cyano groups, creating a planar, electron-deficient core. The molecule’s LUMO (lowest unoccupied molecular orbital) energy of −4.3 eV arises from synergistic π*-orbital interactions, making it a potent electron acceptor. Reduction elongates the C=C bond to 141–145 pm, enhancing charge delocalization in radical anions.

Table 1: Key Physical and Chemical Properties of TCNE

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~6~N~4~ | |

| Molecular Weight | 128.09 g/mol | |

| Melting Point | 198–200°C | |

| Reduction Potential (E°) | −0.27 V vs Fc/Fc⁺ | |

| Solubility | Hydrolyzes in H~2~O; soluble in acetone, benzene |

Research Significance Across Chemical Disciplines

Organic Synthesis

TCNE’s electrophilic C=C bond participates in cycloadditions, Michael additions, and tricyanovinylation reactions. For example, it reacts with arylamines to form tricyanovinyl dyes for optoelectronics. Enzymatic methods using lipase in deep eutectic solvents (DES) now achieve yields up to 92% for these derivatives.

Materials Science

- Superconductors: Bechgaard salts like (TMTSF)~2~TCNE exhibit quasi-1D superconductivity under high pressure.

- Magnetic Semiconductors: V[TCNE]~x~2 films show room-temperature magnetism and semiconducting behavior, with spin-polarized molecular orbitals confirmed by XAS.

- Photovoltaics: TCNE-modified ZnO layers reduce recombination losses in organic solar cells, enhancing power conversion efficiency to 8.59%.

Theoretical Chemistry

Algebraic diagrammatic construction (ADC) methods reveal TCNE’s charge-transfer excited states in aromatic complexes, with solvent effects stabilizing CT transitions by 0.5–1.0 eV.

Tetracyanoethylene functions as one of the most powerful organic electron acceptors due to its unique electronic structure characterized by four cyano groups conjugated to a central carbon-carbon double bond [1] [16]. The presence of these electron-withdrawing cyano groups creates low-lying π* orbitals that readily accommodate electrons, making tetracyanoethylene an exceptional electrophilic alkene [16]. The reduction potential of tetracyanoethylene has been measured at -0.27 V versus the ferrocene/ferrocenium couple, demonstrating its strong electron-accepting capabilities [16].

The molecular geometry of tetracyanoethylene undergoes significant changes upon electron acceptance. In its neutral state, the central carbon-carbon bond length measures 135 pm, but upon reduction to form the radical anion, this bond elongates to 141-145 pm depending on the counterion present [16]. This bond elongation reflects the population of antibonding π* orbitals and confirms the electron-accepting nature of the molecule [31].

Tetracyanoethylene readily forms charge-transfer complexes with electron-rich species through π-π interactions [1] [12]. These complexes serve as key intermediates in many chemical transformations and exhibit characteristic electronic absorption spectra that can be used to monitor reaction progress [12] [17]. The formation of such complexes represents the initial step in electrophilic aromatic substitution reactions, where tetracyanoethylene acts as the electron acceptor [12] [17].

The electron-accepting behavior of tetracyanoethylene has been extensively characterized through resonance Raman spectroscopy, which reveals shifts in the characteristic cyanide stretching frequencies upon complex formation [12] [17]. The magnitude of these spectroscopic changes correlates linearly with the ionization potentials of donor molecules, providing quantitative insight into the degree of charge transfer [12] [17].

Tricyanovinylation Reaction Mechanisms

Tricyanovinylation represents one of the most important and synthetically useful reactions of tetracyanoethylene, proceeding through a well-defined sequence of intermediates [2] [6]. The reaction mechanism involves initial formation of a π-complex between tetracyanoethylene and the nucleophilic aromatic amine, followed by conversion to a σ-complex intermediate [2] [21].

The overall tricyanovinylation process can be summarized as a multistep transformation beginning with charge-transfer complex formation [2] [21]. Tetracyanoethylene initially attaches to the electron-rich aromatic substrate forming a zwitterionic σ-complex via a π-complex intermediate [2]. This zwitterion undergoes deprotonation by a second molecule of the aromatic amine, leading to protonation of the tetracyanoethyl group through well-defined transition states [2].

Density functional theory calculations have identified seven canonical structures involved in the transformation of the σ-complex into the final tricyanovinylated product [2]. The reaction proceeds through specific transition states with calculated free energies of formation, providing detailed mechanistic insight into each elementary step [2]. The final step involves elimination of hydrogen cyanide from the tetracyanoethyl intermediate, resulting in formation of the tricyanovinyl product [2].

Kinetic Analysis of Tricyanovinylation Processes

Kinetic studies of tricyanovinylation reactions have revealed complex rate dependencies that provide insight into the underlying mechanism [7] [39]. The second-order rate constants for the dimethylaniline-tetracyanoethylene reaction increase with increasing amine concentration, suggesting that the charge-transfer complex serves as an intermediate in the reaction sequence [39].

Rate constants corrected for charge-transfer complex formation do not vary with concentration, supporting a mechanism involving pre-equilibrium complex formation followed by rate-determining chemical transformation [39]. Arrhenius plot analysis using corrected rate constants yields excellent linear relationships, confirming the validity of the proposed mechanism [39].

Isotopic kinetic studies have been employed to extend the lifetime of reactive intermediates and enable their spectroscopic characterization [2]. The use of deuterium substitution slows the incorporation into the tetracyanoethylene multiple bond, thereby extending the lifetime of π-complexes and allowing their detection by ultraviolet-visible spectroscopy [2].

The kinetics of tricyanovinylation have been investigated under various catalytic conditions, including enzyme-catalyzed reactions using lipase and protease [22]. These studies demonstrate that reaction rates can be significantly enhanced while maintaining high selectivity through appropriate choice of catalytic systems [22].

New Mechanistic Proposals for Tricyanovinylation

Recent mechanistic investigations have revealed that tricyanovinylation can proceed through alternative pathways depending on reaction conditions and substrate structure [2] [19]. In polar solvents such as acetonitrile, the formation of charge-transfer complexes is followed by rapid formation of zwitterionic intermediates that are promptly transformed to tricyanovinylation products [17].

Under specific conditions involving aqueous ethyl acetate solutions, tetracyanoethylene undergoes hydrolysis prior to reaction with nucleophilic substrates [19]. This hydrolysis leads to formation of pentacyanopropene through a sequence involving acetal formation, ketene intermediates, and decarboxylation of dicyanoacetic acid [19].

The reaction pathways can vary dramatically with temperature, leading to different product distributions [19]. At elevated temperatures around 72°C, pentacyanopropene addition to imine bonds occurs through Michael-type addition, while at room temperature, hydrolysis of Schiff base substrates leads to alternative cyclization pathways [19].

New mechanistic proposals account for the formation of heterocyclic structures through tricyanovinyl intermediates, including pyrroles, imidazolidines, and other nitrogen-containing heterocycles [19]. These transformations involve intramolecular cyclization reactions following initial tricyanovinylation, expanding the synthetic utility of tetracyanoethylene beyond simple substitution reactions [19].

Structure-Reactivity Relationships in Tricyanovinylation

The reactivity of aromatic amines toward tetracyanoethylene correlates strongly with their ionization potentials, with more electron-rich substrates showing enhanced reactivity [12] [17]. This relationship has been quantitatively established through spectroscopic analysis of charge-transfer complexes formed between tetracyanoethylene and substituted anilines [12] [17].

Substitution patterns on aromatic amines significantly influence both reaction rates and product selectivity in tricyanovinylation reactions [22]. Primary and secondary aromatic amines undergo tricyanovinylation at the amino group, while tertiary aromatic amines react at the para position of the aromatic ring [2] [6].

The electronic effects of substituents on the aromatic ring correlate with observed reaction rates and product yields [22]. Electron-donating groups such as methyl and methoxy substituents enhance reactivity, while electron-withdrawing groups such as chlorine decrease reaction rates [22].

Steric effects also play important roles in determining reaction outcomes, particularly in cases where electronic and steric factors compete [35]. Transannular electronic interactions in constrained systems such as paracyclophanes can overcome steric hindrance and lead to unexpected regioselectivity patterns [35].

Nucleophilic Addition Pathways

Nucleophilic addition to tetracyanoethylene proceeds through well-defined mechanistic pathways that depend on the strength and nature of the attacking nucleophile [30]. Strong nucleophiles directly attack the electrophilic carbon center of tetracyanoethylene, while weaker nucleophiles require activation of the electrophile through protonation or other means [30].

The nucleophilic addition mechanism begins with interaction between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of tetracyanoethylene [30]. This interaction breaks the π bond and shifts the π bonding electrons onto one of the cyano-substituted carbons, forming an anionic intermediate [30].

For weak nucleophiles, the electrophilicity of tetracyanoethylene must be enhanced substantially to promote nucleophilic attack [30]. This enhancement can be achieved through protonation of one of the cyano groups or through coordination with Lewis acids, which increases the positive charge density on the carbon center [30].

The stepwise nature of nucleophilic addition to tetracyanoethylene has been confirmed through computational studies and experimental observation of zwitterionic intermediates [3] [13]. These intermediates can undergo various subsequent transformations including cyclization, rearrangement, or elimination reactions depending on the specific substrate and reaction conditions [3] [13].

Pericyclic Reaction Mechanisms

Tetracyanoethylene participates in various pericyclic reactions, most notably [4+2] and [2+2] cycloaddition processes [3] [10] [24]. The strong electron-withdrawing nature of the cyano groups makes tetracyanoethylene an excellent dienophile in Diels-Alder reactions and an effective partner in other concerted cycloaddition processes [24].

[4+2] Cycloaddition Pathways

The [4+2] cycloaddition of tetracyanoethylene with electron-rich dienes proceeds through concerted mechanisms with well-defined transition states [24] [25]. Computational studies have established activation energies for these processes, with exo pathways generally favored over endo pathways due to reduced steric interactions [25].

For the cycloaddition of tetrafluoroethylene with furan, activation energies of 25.54 kcal/mol for the exo pathway and 26.99 kcal/mol for the endo pathway have been calculated using density functional theory methods [25]. These values demonstrate that exo-adducts are both kinetically and thermodynamically favored [25].

The regioselectivity of [4+2] cycloadditions involving tetracyanoethylene can be predicted based on frontier molecular orbital interactions and electronic effects [10]. Higher π bond orders in specific positions of the diene component lead to preferential reaction at those sites [10].

Charge-transfer complex formation often precedes the actual cycloaddition step, with the electronic spectrum of these complexes providing information about the ionization potential of the diene partner [24]. The reactivity of electron-rich olefins toward tetracyanoethylene generally increases with decreasing ionization potential [24].

Rearrangement Reactions of Tetracyanoethylene Adducts

Cycloaddition products of tetracyanoethylene frequently undergo subsequent rearrangement reactions that lead to structurally diverse products [21] [22]. These rearrangements can involve bond migration, ring opening, or other skeletal reorganizations that dramatically alter the initial cycloaddition products [21] [22].

The rearrangement of tetracyanoethylene adducts often proceeds through zwitterionic intermediates formed by heterolytic bond cleavage [22]. These intermediates can undergo intramolecular cyclization, 1,3-hydride transfers, or other rearrangement processes leading to unexpected product structures [22].

In reactions with methylenecyclohexa-1,4-dienes, tetracyanoethylene gives rise to four distinct classes of adducts including spiro compounds, bicyclononadienes, and tetracyanopropylbenzene derivatives [22]. The relative proportions of these products depend on both the detailed structure of the triene substrate and the solvent employed [22].

The stereochemistry of rearranged products provides evidence for ionic mechanisms in which the lifetime of initially formed zwitterions is critical in determining the final product distribution [22]. Both solvent polarity and temperature can influence these lifetimes and thereby control product selectivity [22].

Hydrolysis Mechanisms and Transformation Products

Tetracyanoethylene undergoes hydrolysis in moist air to produce hydrogen cyanide, requiring careful handling under dry conditions [16]. The hydrolysis mechanism involves nucleophilic attack by water on the electrophilic carbon centers of the molecule [18].

In neutral aqueous solutions, tetracyanoethylene reacts with water to form tricyanoethanolate anion as the primary product [18]. This transformation represents direct addition of water across the carbon-carbon double bond followed by rearrangement to form the stabilized anion [18].

Under basic conditions with malononitrile present, tetracyanoethylene forms salts of pentacyanopropenide through a complex mechanism involving nucleophilic addition and subsequent elimination reactions [16]. The overall transformation can be represented as: tetracyanoethylene + malononitrile → pentacyanopropenide anion + cyanide anion + two protons [16].

Hydrolysis in ethyl acetate containing up to 8% water leads to formation of pentacyanopropene through a sequence involving acetal formation, ketene intermediates, and decarboxylation [2] [19]. This pathway represents an alternative hydrolysis mechanism that becomes important under specific solvent conditions [2] [19].

Theoretical Framework of Charge-Transfer Phenomena

The earliest quantitative description of organic charge-transfer interactions was provided by the Mulliken–Hush theory, which treats the ground state of a donor–acceptor dyad as a resonance hybrid of a neutral configuration (D A) and an ionic configuration (D⁺ A⁻). The energy of the lowest allowed transition is approximated by

$$

E{\text{CT}} \approx I{\text{D}}-A_{\text{A}}-C

$$

where $$I{\text{D}}$$ is the vertical ionisation energy of the donor, $$A{\text{A}}$$ is the electron affinity of the acceptor, and $$C$$ is the Coulombic stabilisation of the ion pair. Tetracyanoethylene possesses an exceptionally large gas-phase electron affinity of 3.17 eV, so the term $$A_{\text{A}}$$ dominates and drives formation of strongly bound ion-pair states. Modern ab-initio treatments such as the scaled-opposite-spin algebraic diagrammatic construction method of second order reproduce experimental excitation energies within 0.1 eV and confirm the one-electron nature of these transitions [1] [2].

Tetracyanoethylene as an Electron Acceptor in Charge-Transfer Complexes

3.2.1. π-Type Complexes with Aromatic Systems

Table 1 compiles benchmark optical and thermodynamic data for complexes formed with prototypical aromatic hydrocarbons.

| Aromatic donor | λmax in dichloromethane / nm | ε / 10³ M⁻¹ cm⁻¹ | Stability constant K298 K / M⁻¹ | ΔH° / kJ mol⁻¹ | Ref. |

|---|---|---|---|---|---|

| Benzene | 382 [3] | 0.6 [3] | 2.1 ± 0.2 [4] | –13.4 [4] | 31, 36 |

| Toluene | 410 [4] | 0.8 [4] | 6.5 ± 0.3 [4] | –18.0 [4] | 36 |

| Mesitylene | 464 [5] | 1.1 [5] | 95 ± 5 [5] | –28.0 [5] | 47 |

| Hexamethylbenzene | 528 [6] | 1.6 [6] | 440 ± 20 [6] | –34.8 [6] | 38 |

| Naphthalene | 475 [2] | 2.3 [2] | 220 ± 15 [2] | –31.2 [2] | 32 |

| Anthracene | 590 [2] | 3.0 [2] | 510 ± 25 [2] | –35.5 [2] | 32 |

The red-shift of the charge-transfer band and the rise in both molar extinction coefficient and equilibrium constant follow the increase in donor ionisation energy from benzene to hexamethylbenzene, in agreement with Mulliken–Hush predictions.

3.2.2. Electronic Structure Analysis of Charge-Transfer Complexes

High-level calculations (ADC(2) with continuum solvation) reveal that the lowest two excited states of the benzene complex possess 95% charge-transfer character, whereas three such states appear below 3.0 eV for the anthracene analogue [1]. Time-resolved fluorescence shows that relaxation of the anthracene complex is barrierless, leading to non-radiative decay within 50 ps [7]. Electron paramagnetic resonance detects the radical-anion signature of tetracyanoethylene at g ≈ 2.0023 in complexes with secondary amines, confirming near-complete electron transfer in the photoexcited state [8].

Donor–Acceptor Systems with Tetracyanoethylene

3.3.1. Tetracyanoethylene-Aromatic Amine Complexes

Spectroscopic and kinetic studies of aniline derivatives provide a quantitative relationship between donor basicity and charge-transfer energy. Figure 1 shows the linear dependence of transition energy on the amine ionisation potential (R² = 0.993) [9]. Stability constants reach 3.3 × 10² M⁻¹ for the complex with N,N-dimethylaniline in dichloromethane, while resonance Raman spectroscopy registers a down-shift of the ν(C≡N) mode from 2230 to 2221 cm⁻¹, indicating a transferred charge of 0.34 e⁻ [10].

3.3.2. Ferrocene–Tetracyanoethylene Charge-Transfer Complex

Slow diffusion of equimolar solutions in acetonitrile affords a deep-green molecular salt formulated as [Ferrocene]⁺[Tetracyanoethylene]⁻. The complex displays a broad absorption at 850 nm (ε ≈ 4.5 × 10³ M⁻¹ cm⁻¹) assigned to a metal-to-ligand intervalence transition [11]. X-ray crystallography shows an almost orthogonal arrangement of the two moieties with a Fe···C distance of 3.30 Å [12]. Magnetic susceptibility measurements confirm a simple paramagnet with a room-temperature χMT value of 0.37 cm³ K mol⁻¹, consistent with one unpaired electron on the tetracyanoethylene radical anion [12].

3.3.3. Complexes with Heterocyclic Electron Donors

Charge-transfer associates of tetracyanoethylene with eight heterocyclic thioamides were quantified by temperature-dependent ultraviolet spectroscopy [13]. Table 2 summarises representative constants determined by Benesi–Hildebrand analysis in acetonitrile.

| Donor thioamide | λmax / nm | K298 K / M⁻¹ | ΔG° / kJ mol⁻¹ | Ref. |

|---|---|---|---|---|

| Quinoline-2-thione | 650 | 4100 | –19.6 | 42 |

| Pyridine-2-thione | 630 | 3600 | –19.0 | 42 |

| 1,3-Imidazolidine-2-thione | 540 | 640 | –14.4 | 42 |

Density-functional calculations attribute the highest binding energies to donors that present planar conjugation and a lone-pair aligned with the tetracyanoethylene π* manifold, promoting strong through-space overlap [14].

Environmental Effects on Charge-Transfer Complexes

3.4.1. Solvent Influence on Charge-Transfer Complex Formation

Increased solvent polarity stabilises the ionic resonance form, producing marked bathochromic shifts. For the benzene complex the band maximum moves from 368 nm in cyclohexane to 382 nm in dichloromethane and reaches 395 nm in acetonitrile; the corresponding stability constant rises from 1.8 to 4.2 M⁻¹ [4]. Theoretical continuum-solvent corrections applied to time-dependent density-functional results reproduce the experimental trend only when the corrected linear-response scheme is used; pure linear-response models under-estimate the shift by roughly 50% [15].

3.4.2. Temperature Dependency of Complex Stability

Variable-temperature spectrophotometry shows that the equilibrium constant for the mesitylene complex decreases from 95 M⁻¹ at 298 K to 18 M⁻¹ at 323 K, yielding an enthalpy of formation of –28.0 kJ mol⁻¹ and an entropy term of –40 J mol⁻¹ K⁻¹ [5]. For the radical-anion dimer [Tetracyanoethylene]₂²⁻ in dichloromethane, ab-initio molecular dynamics predicts a free energy of dimerisation of –5.5 kJ mol⁻¹ at 175 K but a positive value at 298 K, explaining why the long multicentre bond is spectroscopically observed only in frozen matrices [16].

Figure 1. Correlation between donor ionisation potential and charge-transfer transition energy for aniline derivatives complexed with tetracyanoethylene (slope = 1.02 ± 0.03 eV eV⁻¹) [9] [10] [17].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (11.36%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant